Cas no 218632-10-1 (1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-)

1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)- structure
218632-10-1 structure
Product Name:1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-
CAS No:218632-10-1
MF:C12H11F3N2O
MW:256.223753213882
CID:253608
PubChem ID:18177296
Update Time:2025-04-19

1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-
    • 1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)pyrazole
    • 1-(4-METHOXYPHENYL)-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE
    • 1-(4-methoxyphenyl)-5-methyl-3-trifluoromethylpyrazole
    • 3-trifluoromethyl-5-methyl-1-(4-methoxyphenyl)-1H-pyrazole
    • 5-methyl-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole
    • AB44120
    • AG-E-59670
    • AGN-PC-01RE54
    • CTK4E7830
    • KB-215039
    • SureCN6172133
    • DTXSID70592588
    • 218632-10-1
    • SCHEMBL6172133
    • Inchi: 1S/C12H11F3N2O/c1-8-7-11(12(13,14)15)16-17(8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3
    • InChI Key: RTRGFTZOIPZARW-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)N(C2C=CC(=CC=2)OC)N=1)(F)F

Computed Properties

  • Exact Mass: 256.08200
  • Monoisotopic Mass: 256.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.05000
  • LogP: 3.20810
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